Iopamidol

Pharmacovigilance Hypersensitivity FAERS database

Iopamidol (CAS: 60208-45-9; molecular weight: 777.09; organically bound iodine: 49%) is a second-generation, nonionic, low-osmolar monomeric iodinated X-ray contrast medium. Its core mechanism relies on the tri-iodinated benzene ring to attenuate X-rays, providing opacification of blood vessels and tissues during diagnostic and interventional radiologic procedures.

Molecular Formula C17H22I3N3O8
Molecular Weight 777.1 g/mol
CAS No. 60208-45-9
Cat. No. B3060642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIopamidol
CAS60208-45-9
Molecular FormulaC17H22I3N3O8
Molecular Weight777.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
InChIInChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1
InChIKeyXQZXYNRDCRIARQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water
Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Iopamidol CAS 60208-45-9: A Nonionic Low-Osmolar Iodinated Contrast Agent with Established Clinical Differentiation


Iopamidol (CAS: 60208-45-9; molecular weight: 777.09; organically bound iodine: 49%) is a second-generation, nonionic, low-osmolar monomeric iodinated X-ray contrast medium [1]. Its core mechanism relies on the tri-iodinated benzene ring to attenuate X-rays, providing opacification of blood vessels and tissues during diagnostic and interventional radiologic procedures [2]. Unlike first-generation ionic high-osmolar agents, iopamidol does not dissociate in solution, resulting in substantially lower osmolality and reduced chemotoxicity [3]. The compound is formulated as stable, aqueous, sterile solutions for intra-arterial and intravenous administration, available in multiple iodine concentrations (200, 250, 300, 370 mgI/mL) with corresponding osmolality values ranging from 413 to 796 mOsm/kg water at 37°C [4].

Why Iopamidol Cannot Be Simply Substituted: Evidence-Based Differences Among Low-Osmolar Nonionic Monomers


While multiple low-osmolar nonionic monomeric contrast agents (e.g., iohexol, iopromide, ioversol, iomeprol) share the same general class designation, they are not clinically interchangeable. Differences in molecular side-chain structures produce measurable variations in physicochemical parameters—osmolality, viscosity, and hydrophilicity—that directly impact patient tolerability, adverse reaction profiles, and hemodynamic responses [1]. A systematic analysis of eight monomeric nonionic molecules demonstrated that subtle structural variations yield statistically significant differences in osmolality, with the ranking order at 300 mgI/mL reported as: iopromide < iopamidol < ioversol = iohexol [2]. These physicochemical differences translate into divergent clinical safety signals: pharmacovigilance analyses reveal that iopamidol exhibits a distinctly lower hypersensitivity signal compared to iohexol, ioversol, iopromide, iomeprol, iobitridol, and iodixanol in the FAERS database [3]. Furthermore, direct randomized controlled trials confirm that even agents with virtually identical osmolality (e.g., iopamidol and iopromide at 300 mgI/mL) produce statistically significant differences in pseudo-allergic reaction rates, indicating that osmolality alone does not predict tolerability [4]. Formulary substitution without consideration of these evidence-based distinctions may inadvertently increase patient risk or compromise procedural outcomes.

Iopamidol Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


Reduced Hypersensitivity Signal: Iopamidol vs. Six Nonionic Comparators in FAERS Pharmacovigilance Analysis

In a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database spanning January 2015 to January 2023, hypersensitivity reaction-related pharmacovigilance signals were detected for iohexol, ioversol, iopromide, iomeprol, iobitridol, and iodixanol, but notably, no hypersensitivity signal was detected for iopamidol [1]. Among 35,357 total adverse reaction reports in radiology diagnosis, 6,181 were hypersensitivity events. The analysis concluded that iohexol, ioversol, iopromide, iomeprol, iobitridol, and iodixanol have higher risks of hypersensitivity reactions compared to iopamidol [1].

Pharmacovigilance Hypersensitivity FAERS database

Lower Pseudo-Allergic Reaction Rate: Iopamidol vs. Iopromide with Identical Osmolality

In a multicenter, randomized, double-blind study of 798 patients undergoing intravenous DSA and CT with contrast media having identical iodine content (300 mgI/mL) and virtually identical osmolality, iopamidol demonstrated a significantly lower incidence of pseudo-allergic reactions compared to iopromide [1]. Reactions included urticaria, pruritus, nausea, vomiting, and coughing. The difference was statistically significant (p < 0.05) [1].

Pseudo-allergic reactions Tolerability Randomized controlled trial

Reduced Acute Adverse Reactions in Younger Patients: Iopamidol vs. Iomeprol and Iopromide

In a prospective study of 8,931 consecutive patients undergoing CT with random assignment to five low-osmolar nonionic contrast media, the overall incidence of acute adverse reactions was 2.7% [1]. The incidence was significantly higher in the iomeprol group (3.9%) and the iopromide group (3.5%) compared to the other agents. The study concluded that the incidence of acute adverse reactions may be reduced in younger patients (≤59 years) by using iopamidol, iohexol, and ioversol rather than iomeprol or iopromide [1].

Acute adverse reactions CT contrast Age-stratified analysis

Equivalent Nephrotoxicity to Iso-Osmolar Iodixanol in High-Risk Patients: PREDICT and Barrett Studies

Two landmark randomized double-blind trials compared iopamidol-370 (low-osmolar, 796 mOsm/kg) with iodixanol-320 (iso-osmolar, 290 mOsm/kg) in patients with chronic kidney disease. In the PREDICT study (n=248 patients with diabetes and CKD, eGFR 20-59 mL/min/1.73m²), the incidence of CIN (defined as SCr increase ≥25%) was 5.6% for iopamidol-370 and 4.9% for iodixanol-320 (95% CI -4.8% to 6.3%; p=1.0) [1]. In the Barrett et al. study (n=153 patients with CKD undergoing CE-MDCT), an absolute SCr increase ≥0.5 mg/dL occurred in 0% of iopamidol-370 patients versus 2.6% of iodixanol-320 patients (p=0.2) [2]. Both studies concluded that nephrotoxicity rates were similarly low and not statistically different between the two agents after intravenous administration [1][2].

Contrast-induced nephropathy Renal safety High-risk patients

Superior Coronary Vascular Contrast: Iopamidol-370 vs. Iodixanol-320 in Coronary MDCT Angiography

In a comparative study evaluating dual-source coronary MDCT angiography, iopamidol-370 (370 mgI/mL) provided significantly greater vascular contrast of the arterial coronary tree and improved depiction of anatomic detail compared to iodixanol-320 (320 mgI/mL) without significantly impacting cardiac heart rate during imaging [1]. The higher iodine concentration of iopamidol-370 translated directly into superior opacification and diagnostic visualization.

Coronary MDCT Vascular contrast Image quality

Cost-Effectiveness vs. Other Low-Osmolar Agents: Iopamidol Dominates in CIN High-Risk Outpatients

A cost-effectiveness analysis evaluating low-osmolality contrast media in outpatients at high risk for contrast-induced nephropathy concluded that iopamidol appears to be cost-effective when compared with iohexol and other low-osmolality contrast media including iopromide, iobitridol, iomeprol, iopentol, and ioxilan [1]. The analysis indicated that alternatives with iopamidol and iodixanol dominate other options because both reduce CIN risk while being less costly overall [1].

Cost-effectiveness Health economics Contrast-induced nephropathy

Iopamidol Procurement Scenarios: Evidence-Guided Application Contexts


High-Volume CT Imaging in Institutions with Hypersensitivity Monitoring Programs

Based on FAERS pharmacovigilance data demonstrating no detectable hypersensitivity signal for iopamidol while all six major nonionic comparators (iohexol, ioversol, iopromide, iomeprol, iobitridol, iodixanol) exhibit positive signals [1], iopamidol is the preferred procurement choice for radiology departments implementing rigorous adverse event tracking or serving populations with elevated hypersensitivity risk. The absence of a hypersensitivity signal represents a tangible safety advantage that may translate into reduced institutional adverse event reporting burden.

Coronary MDCT Angiography Requiring Maximal Vascular Opacification

In coronary MDCT angiography applications where diagnostic accuracy depends critically on vascular contrast and branch vessel depiction, iopamidol-370 (370 mgI/mL) provides superior opacification compared to the iso-osmolar alternative iodixanol-320 [2]. Procurement specialists supporting cardiac imaging services should prioritize iopamidol-370 formulations for coronary MDCT protocols to maximize diagnostic yield without increasing radiation dose or contrast volume.

Contrast Administration in Patients with Chronic Kidney Disease

Multiple randomized controlled trials (PREDICT and Barrett studies) have established that iopamidol-370 demonstrates CIN rates equivalent to the substantially more expensive iso-osmolar agent iodixanol-320 in patients with moderate-to-severe CKD undergoing intravenous contrast-enhanced CT [3][4]. For healthcare systems seeking to optimize renal safety while managing formulary costs, iopamidol offers a clinically validated, cost-effective alternative to iodixanol in renally impaired populations receiving intravenous contrast.

Pediatric and Younger Adult Diagnostic Imaging

Prospective data from a study of 8,931 patients undergoing CT demonstrates that acute adverse reaction rates are significantly elevated with iomeprol (3.9%) and iopromide (3.5%) compared to the group including iopamidol [5]. The study specifically concluded that using iopamidol, iohexol, or ioversol may reduce acute adverse reactions in patients aged 59 years or less [5]. Pediatric and young adult imaging services should preferentially stock iopamidol to minimize adverse reaction burden in this age demographic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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